molecular formula C12H9NO2 B6365848 4-(2-Formylphenyl)-2-hydroxypyridine, 95% CAS No. 63642-15-9

4-(2-Formylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6365848
CAS RN: 63642-15-9
M. Wt: 199.20 g/mol
InChI Key: MCSJYQZOWJNORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Formylphenyl)-2-hydroxypyridine, 95% (4-FHP-2HOP) is a chemical compound composed of a phenyl ring and a hydroxypyridine ring. It is a white crystalline solid that is slightly soluble in water and ethanol. 4-FHP-2HOP is a widely used chemical in scientific research and has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

4-(2-Formylphenyl)-2-hydroxypyridine, 95% has a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 2-amino-4-aryl-1,2,3-triazoles, and 2-amino-4-aryl-1,2,4-triazoles. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and pyridines. In addition, 4-(2-Formylphenyl)-2-hydroxypyridine, 95% has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs.

Mechanism of Action

The exact mechanism of action of 4-(2-Formylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. Specifically, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing a variety of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which can lead to decreased metabolism of drugs and other compounds. In addition, 4-(2-Formylphenyl)-2-hydroxypyridine, 95% has been shown to have anti-inflammatory and anti-cancer activity in cell culture studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Formylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its wide range of applications. It can be used in the synthesis of various organic compounds and heterocyclic compounds, as well as in the synthesis of pharmaceuticals. In addition, it has been shown to have anti-inflammatory and anti-cancer activity in cell culture studies.
The main limitation of using 4-(2-Formylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its low solubility in water and ethanol. This can make it difficult to use in certain experiments, such as those involving aqueous solutions.

Future Directions

There are several potential future directions for 4-(2-Formylphenyl)-2-hydroxypyridine, 95% research. These include further studies on its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further studies could be conducted on its mechanism of action and its potential interactions with other drugs and compounds. Finally, further studies could be conducted on its solubility in various solvents and its potential applications in various laboratory experiments.

Synthesis Methods

4-(2-Formylphenyl)-2-hydroxypyridine, 95% is synthesized through a process known as a Biginelli reaction. This reaction involves the condensation of a substituted aldehyde, a substituted urea, and an acid catalyst, usually sulfuric acid. The reaction proceeds in three steps and yields 4-(2-Formylphenyl)-2-hydroxypyridine, 95% as the final product. The reaction is typically carried out at temperatures of 80-90°C in an inert atmosphere.

properties

IUPAC Name

2-(2-oxo-1H-pyridin-4-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-10-3-1-2-4-11(10)9-5-6-13-12(15)7-9/h1-8H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSJYQZOWJNORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682555
Record name 2-(2-Oxo-1,2-dihydropyridin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Formylphenyl)-2-hydroxypyridine

CAS RN

63642-15-9
Record name 2-(2-Oxo-1,2-dihydropyridin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.